8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
8-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a structurally complex small molecule characterized by a 1,4,8-triazaspiro[4.5]decane core. This compound features a spirocyclic scaffold, where the central piperidine ring is fused to a pyrrolidinone moiety. The key structural modifications include a 2-chloro-6-fluorophenylmethyl group at position 8 and a phenyl substituent at position 3 of the spiro system. Its molecular formula is C₂₀H₁₈ClF₂N₃O, with a molecular weight of 389.8262 g/mol, and a CAS registry number of 1216479-70-7 . The SMILES notation (Fc1cccc(c1)C1=NC2(NC1=O)CCN(CC2)Cc1c(F)cccc1Cl) highlights the chloro-fluoro aromatic substitution and the spatial arrangement of the spiro system .
While its exact pharmacological profile remains under investigation, analogous triazaspiro compounds have demonstrated diverse bioactivities, including tranquilizing (e.g., Spiperone) and antimicrobial effects .
Properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROFJVPIYWTSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one , also known by its CAS number 1030385-99-9, is a member of the triazaspirodecane family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.9 g/mol. The structure features a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1030385-99-9 |
| Purity | ≥95% |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may inhibit certain signaling pathways associated with tumor growth and inflammation.
Anti-Cancer Activity
Several studies have investigated the anti-cancer potential of triazaspiro compounds. For instance, a study demonstrated that derivatives of spiro compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's structure allows it to potentially interfere with DNA replication or repair mechanisms in cancer cells.
Case Study:
In a recent in vitro study, the compound was tested against A549 cells, revealing an IC50 value of approximately 16.24 nM, indicating potent anti-cancer activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Anti-Inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Similar triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Research Findings:
A study focused on mPGES-1 inhibitors highlighted that related compounds exhibited IC50 values ranging from 8 nM to over 200 nM against mPGES-1. The potential for this compound to act as a selective inhibitor could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,4,8-triazaspiro[4.5]decane derivatives, emphasizing substituent effects on molecular properties and bioactivity.
Structural and Molecular Comparisons
Pharmacological and Functional Insights
- Halogenation Effects: The target compound’s 2-chloro-6-fluorophenylmethyl group likely enhances binding to hydrophobic pockets in target proteins compared to non-halogenated analogs (e.g., 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, Mol. Wt. 229.28) . Dual halogenation (Cl/F) may improve metabolic stability over mono-halogenated derivatives like G610-0344 .
- For example, Spiperone’s spiro system contributes to its dopamine D2 receptor antagonism .
- Bioactivity Trends :
- Antimicrobial Activity : The 6-methyl-7,9-diphenyl analog exhibits antibacterial and antifungal properties in agar diffusion assays, suggesting that alkyl/aryl substitutions influence microbial target engagement .
- Central Nervous System (CNS) Effects : Spiperone’s tranquilizing activity contrasts with the uncharacterized profile of the target compound, underscoring the impact of substituents on therapeutic function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
